![molecular formula C4H3ClN2OS B1520596 2-Chloro-1,3-thiazole-4-carboxamide CAS No. 928256-35-3](/img/structure/B1520596.png)
2-Chloro-1,3-thiazole-4-carboxamide
Overview
Description
2-Chloro-1,3-thiazole-4-carboxamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of 2-Chloro-1,3-thiazole-4-carboxamide and similar compounds typically involves reactions under specific conditions. For instance, one study describes the synthesis of a related compound with a yield of 60%, a melting point of 200–202 °C, and a Rf value of 0.69 (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-thiazole-4-carboxamide can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can reveal functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thiazoles, including 2-Chloro-1,3-thiazole-4-carboxamide, are known to participate in a variety of chemical reactions. They are a basic scaffold found in many natural compounds and have been used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1,3-thiazole-4-carboxamide can be inferred from related compounds. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like 2-Chloro-1,3-thiazole-4-carboxamide, have been recognized for their antimicrobial properties. They are often studied for their effectiveness against various bacterial and fungal strains. The structural moiety of thiazole is a common feature in several antimicrobial agents, such as sulfathiazole .
Anticancer Properties
Research has indicated that thiazole compounds exhibit promising anticancer activities. They have been tested against various human cancer cell lines, including liver and breast cancer cells. The presence of the thiazole ring is associated with the inhibition of cancer cell growth and proliferation .
Antiretroviral Applications
Thiazoles are also significant in the development of antiretroviral drugs. The thiazole ring is a component in certain drugs used to treat HIV/AIDS, such as ritonavir. The modification of thiazole-based compounds can lead to new molecules with potent antiretroviral activities .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds can be designed to target specific inflammatory pathways, providing relief from pain and inflammation. This makes them valuable in the treatment of chronic inflammatory diseases .
Neuroprotective Applications
Thiazole derivatives have shown neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases. Their role in the synthesis of neurotransmitters and modulation of neuroprotective pathways is a key area of research .
Antioxidant Properties
The antioxidant properties of thiazoles are explored for their potential to protect cells from oxidative stress. This is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a significant role .
Future Directions
The future directions for research on 2-Chloro-1,3-thiazole-4-carboxamide could involve further exploration of its biological activities and potential applications in medicine and other fields. Thiazoles have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, 2-Chloro-1,3-thiazole-4-carboxamide and its derivatives could be subjects of future research in these areas.
Mechanism of Action
- Thiazoles are known to exhibit diverse activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- Thiazoles may interfere with cellular processes, including DNA replication, which could explain their cytotoxic effects .
Target of Action
- interacts with specific molecular targets within the body. Although detailed information about its primary targets is not readily available, we can explore its biological effects based on related thiazole compounds.
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQPGAUWHHXQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672508 | |
Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-thiazole-4-carboxamide | |
CAS RN |
928256-35-3 | |
Record name | 2-Chloro-4-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928256-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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